molecular formula C13H14O3 B14652230 1,4-Pentanedione, 3-acetyl-1-phenyl- CAS No. 52313-43-6

1,4-Pentanedione, 3-acetyl-1-phenyl-

Cat. No.: B14652230
CAS No.: 52313-43-6
M. Wt: 218.25 g/mol
InChI Key: YQRFZSSCQDRYMG-UHFFFAOYSA-N
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Description

1,4-Pentanedione, 3-acetyl-1-phenyl- is an organic compound with the molecular formula C({11})H({12})O(_{2}). It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentanedione, 3-acetyl-1-phenyl- can be synthesized through various methods. One common method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride in the presence of sodium amide and anhydrous ammonia . The reaction is carried out in a three-necked flask equipped with an air condenser, mechanical stirrer, and a glass stopper. The reaction mixture is cooled using an acetone-dry ice bath, and the phenylation reagent is added slowly. The reaction is allowed to proceed for several hours, and the product is purified by vacuum distillation.

Industrial Production Methods

Industrial production methods for 1,4-pentanedione, 3-acetyl-1-phenyl- typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:

    Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentanedione, 3-acetyl-1-phenyl- is unique due to the presence of both a phenyl group and two carbonyl groups in its structure. This combination allows for a wide range of chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

52313-43-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-acetyl-1-phenylpentane-1,4-dione

InChI

InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

YQRFZSSCQDRYMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C

Origin of Product

United States

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